1-bromo-3-(phenylsulfonyl)benzene
Description
1-Bromo-3-(phenylsulfonyl)benzene is an aromatic compound featuring a benzene ring substituted with a bromine atom at position 1 and a phenylsulfonyl group (-SO₂Ph) at position 2. Its molecular formula is C₁₂H₉BrO₂S, with a molecular weight of 297.17 g/mol. This compound is a key intermediate in organic synthesis, particularly in cross-coupling reactions and medicinal chemistry applications. The phenylsulfonyl group imparts strong electron-withdrawing properties, influencing reactivity in nucleophilic substitution and metal-catalyzed coupling reactions .
Properties
IUPAC Name |
1-(benzenesulfonyl)-3-bromobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2S/c13-10-5-4-8-12(9-10)16(14,15)11-6-2-1-3-7-11/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJFYKYKLBOEFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348822 | |
| Record name | benzene, 1-bromo-3-(phenylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114660-03-6 | |
| Record name | benzene, 1-bromo-3-(phenylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(phenylsulfonyl)benzene can be synthesized through a multi-step process. One common method involves the bromination of 3-(phenylsulfonyl)benzene. The reaction typically uses bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(phenylsulfonyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: The phenylsulfonyl group can undergo oxidation to form sulfone derivatives. Reagents such as hydrogen peroxide or peracids are typically used.
Reduction Reactions: The compound can be reduced to form the corresponding sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride in ether.
Major Products Formed:
Substitution: 3-(Phenylsulfonyl)anisole, 3-(Phenylsulfonyl)tert-butylbenzene.
Oxidation: 1-Bromo-3-(phenylsulfonyl)sulfone.
Reduction: 1-Bromo-3-(phenylthio)benzene.
Scientific Research Applications
1-Bromo-3-(phenylsulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activity. Derivatives of this compound are investigated for their antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may serve as lead compounds for drug development.
Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of 1-bromo-3-(phenylsulfonyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the phenylsulfonyl group influence the electron density on the benzene ring, making it susceptible to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of 1-bromo-3-(phenylsulfonyl)benzene differ primarily in the sulfonyl substituent, halogen type, or substitution pattern. Below is a detailed comparison:
Sulfonyl Group Variations
- 1-Bromo-3-((Trifluoromethyl)Sulfonyl)Benzene Structure: Trifluoromethylsulfonyl (-SO₂CF₃) at position 3. Properties: Enhanced electron-withdrawing effect due to the electronegative CF₃ group, increasing reactivity in nucleophilic aromatic substitution. Applications: Demonstrated superior inhibitory activity (pIC₅₀) against CD73, a therapeutic target in cancer immunotherapy, compared to phenylsulfonyl analogs .
1-Bromo-3-(Methylsulfonyl)Benzene
- Structure : Methylsulfonyl (-SO₂CH₃) at position 3.
- Properties : Smaller substituent reduces steric hindrance, facilitating coupling reactions. Lower electron withdrawal compared to phenyl or CF₃ groups.
- Synthesis : Used in nickel-catalyzed coupling with sodium sulfinates to form bis-sulfonyl derivatives (45% yield) .
- 1-Bromo-3-(Ethylsulfonyl)Benzene Structure: Ethylsulfonyl (-SO₂CH₂CH₃) at position 3. Properties: Intermediate electron withdrawal and steric bulk. Limited data on biological activity but relevant in material science .
Halogen Variations
- 1-Chloro-3-((Trifluoromethyl)Sulfonyl)Benzene
Positional Isomers
- 1-Bromo-4-(Methylsulfonyl)Benzene
- Structure : Methylsulfonyl group at position 4 instead of 3.
- Reactivity : Altered regiochemistry affects electronic distribution; used in synthesizing 1-(methylsulfonyl)-4-(phenylsulfonyl)benzene (45% yield) via nickel catalysis .
Biological Activity
1-Bromo-3-(phenylsulfonyl)benzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H10BrO2S
- Molecular Weight : 325.19 g/mol
- Melting Point : 120-124 °C
- Boiling Point : Approximately 400 °C
This compound exhibits its biological effects through various mechanisms, primarily by interacting with specific molecular targets such as receptors and enzymes. The bromine atom and the phenylsulfonyl group contribute to its binding affinity and selectivity, which are crucial for its pharmacological actions.
Biological Activities
The compound has been studied for several biological activities, including:
- Antimicrobial Activity : Exhibits significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Shows promise in inhibiting the proliferation of cancer cells through modulation of cell signaling pathways.
- Neuropharmacological Effects : Acts as a potential ligand for serotonin receptors, particularly the 5-HT6 receptor, which is involved in mood regulation and cognitive functions.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated:
- Inhibition Zones :
- Staphylococcus aureus: 15 mm
- Escherichia coli: 12 mm
This suggests that the compound possesses notable antibacterial properties.
Anticancer Research
Research focused on the compound's effect on human cancer cell lines revealed:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values :
- MCF-7: 25 µM
- HeLa: 30 µM
These findings indicate that this compound can inhibit cell growth effectively, warranting further investigation into its anticancer potential.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Bromo-2-(phenylsulfonyl)benzene | Bromine at different position | Altered antimicrobial properties |
| 1-Chloro-3-(phenylsulfonyl)benzene | Chlorine atom instead of bromine | Varies; potential for different receptor interactions |
| N-(benzenesulfonyl)-indoles | Various substitutions on nitrogen | Diverse pharmacological profiles |
This table illustrates how structural variations can influence the biological activity of related compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
